6,7-Methylenedioxy-3-nitrochromene
Description
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
7-nitro-6H-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C10H7NO5/c12-11(13)7-1-6-2-9-10(16-5-15-9)3-8(6)14-4-7/h1-3H,4-5H2 |
InChI Key |
JRTRWYLTILKTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC3=C(C=C2O1)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Michael Addition and Cyclocondensation Approaches
The most widely documented route to 6,7-methylenedioxy-3-nitrochromene involves a Michael addition followed by cyclocondensation. This method begins with sesamol (3,4-methylenedioxyphenol) as the starting material. Sesamol undergoes formylation using dichloromethyl methyl ether and Lewis acids such as SnCl₄ to yield 6,7-methylenedioxy-2-hydroxybenzaldehyde . The aldehyde intermediate is then reacted with nitroethylene, generated in situ from 2-nitroethanol under acidic conditions, to form the nitrochromene backbone .
Key steps include:
-
Formylation :
-
Nitroethylene Generation :
-
Cyclocondensation :
Optimization Insights :
-
Substituting SnCl₄ with BF₃·Et₂O in the formylation step improves regioselectivity .
-
Slow addition of nitroethylene minimizes polymerization side reactions .
Cascade Oxa-Michael-Henry-Dehydration Reactions
A one-pot cascade strategy streamlines the synthesis by integrating multiple steps. This method employs 3,4-methylenedioxy-substituted salicylaldehydes and nitroalkenes under basic or Lewis-acidic conditions . For example, reacting 6,7-methylenedioxy-2-hydroxybenzaldehyde with nitroethylene in the presence of L-proline (20 mol%) in toluene at reflux affords the target compound in 80% yield .
Mechanistic Pathway :
-
Oxa-Michael Addition : The phenolic oxygen attacks the β-position of nitroethylene.
-
Henry Reaction : The nitro group participates in a nucleophilic addition with the aldehyde.
-
Dehydration : Acidic workup eliminates water, aromatizing the pyran ring .
Catalyst Screening :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Toluene | 110 | 65 |
| Al₂O₃ | Neat | RT | 70 |
| L-Proline | Toluene | 110 | 83 |
Boronic Acid-Mediated Condensations
Boronic acids, in combination with Brønsted acids, facilitate chromene synthesis via dehydrative cyclization. While primarily used for 2H-chromenes, this method adapts to nitrochromenes by employing pentafluorophenylboronic acid and diphenylphosphinic acid as co-catalysts . The reaction couples 6,7-methylenedioxy-2-hydroxybenzaldehyde with α,β-unsaturated nitro compounds (e.g., nitroacrylonitrile) in heptane at 100°C, achieving 60–70% yields .
Advantages :
-
Avoids stoichiometric reagents, enabling catalytic turnover.
Limitations :
-
Lower yields compared to classical methods due to competing side reactions.
Structural Characterization and Analytical Data
The synthesized 6,7-methylenedioxy-3-nitrochromene is characterized by:
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-4), 7.12 (s, 1H, H-5), 6.95 (s, 1H, H-8), 6.05 (s, 2H, OCH₂O), 5.32 (d, J = 10.5 Hz, 1H, H-2) .
-
¹³C NMR : δ 152.1 (C-3), 148.9 (C-6/C-7), 134.2 (C-4a), 122.5 (C-8a), 108.3 (OCH₂O) .
-
X-ray Crystallography : Confirms planar chromene core with torsional angles of 108.8° between the nitro group and anthracene plane .
Q & A
Q. What are the established synthetic routes for 6,7-Methylenedioxy-3-nitrochromene, and what key reagents are involved?
The compound can be synthesized via cyclization reactions starting from substituted phenylacetic acid derivatives. For example, a related chromene derivative (6,7-Dimethoxy-3-isochromanone) was synthesized using 3,4-dimethoxyphenylacetic acid, formic acid, and dichloromethane under reflux conditions. The reaction involves formylation and intramolecular cyclization, followed by purification via column chromatography . For nitrochromene derivatives, nitration steps would require careful control of reaction conditions (e.g., temperature, nitrating agents like HNO₃/H₂SO₄) to avoid over-nitration or decomposition.
Q. How is purity assessed during the synthesis of nitrochromene derivatives?
Purity is typically verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as ¹H NMR and IR are critical for structural confirmation. For example, IR peaks at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (nitro group) are indicative of the chromene and nitro functionalities, respectively. ¹H NMR can confirm the methylenedioxy moiety (δ ~5.25 ppm, singlet) and aromatic protons .
Q. What solvents and drying agents are recommended for nitrochromene synthesis?
Dichloromethane is commonly used for cyclization reactions due to its ability to dissolve polar intermediates. Anhydrous magnesium sulfate is preferred for drying organic layers to prevent hydrolysis of nitro or methylenedioxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 6,7-Methylenedioxy-3-nitrochromene?
Contradictions often arise from variations in assay conditions (e.g., solvent polarity, cell lines, or enzyme sources). A robust approach involves:
- Standardized bioassays : Use identical solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Comparative studies : Test the compound alongside structurally similar chromenes (e.g., 6,8-dichloro-3-formylchromone) to isolate the nitro group’s role in activity .
- Dose-response curves : Quantify IC₅₀ values under controlled conditions to minimize batch-to-batch variability.
Q. What strategies optimize reaction yields for nitrochromene derivatives under steric hindrance?
Steric hindrance from the methylenedioxy group can reduce nitration efficiency. Strategies include:
- Directed ortho-nitration : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration to the desired position.
- Microwave-assisted synthesis : Enhances reaction rates and reduces side products by enabling precise temperature control .
- Protecting groups : Temporarily block reactive sites (e.g., methylenedioxy) during nitration, followed by deprotection.
Q. How does the nitro group influence the photostability of 6,7-Methylenedioxy-3-nitrochromene?
Nitro groups are prone to photodegradation via radical pathways. Stability studies should include:
- UV-Vis spectroscopy : Monitor absorbance changes under controlled light exposure.
- LC-MS analysis : Identify degradation products (e.g., nitroso or amine derivatives).
- Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced decomposition .
Data Interpretation and Contradictions
Q. Why do computational (DFT) and experimental NMR chemical shifts diverge for nitrochromenes?
Discrepancies often stem from solvent effects and conformational flexibility. To address this:
Q. How to validate the regioselectivity of nitration in methylenedioxy-substituted chromenes?
X-ray crystallography is the gold standard for regioselective confirmation. Alternatively, NOESY NMR can identify spatial proximity between nitro and methylenedioxy groups. Comparative analysis with synthetic standards (e.g., 6-nitro vs. 8-nitro isomers) is also effective .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
